molecular formula C25H21FN2O3 B2429549 N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide CAS No. 1358422-43-1

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide

Cat. No.: B2429549
CAS No.: 1358422-43-1
M. Wt: 416.452
InChI Key: DYCZSTUTKIIGPR-UHFFFAOYSA-N
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Description

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound .

Scientific Research Applications

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways provide insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 1-(4-fluorophenyl)ethanone
  • 4-(2-fluorophenyl)-1-(4-hydroxybenzoyl)semicarbazide
  • Pyridine, 4-[(1E)-2-(4-fluorophenyl)ethenyl]-

Uniqueness

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide stands out due to its unique combination of fluorophenyl, pyridinyl, and triazole groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3/c1-3-31-24-15-23(16-8-11-18(30-2)12-9-16)28-22-13-10-17(14-20(22)24)27-25(29)19-6-4-5-7-21(19)26/h4-15H,3H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCZSTUTKIIGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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